molecular formula C15H13Cl2NO B501481 N-(3,5-dichlorophenyl)-4-ethylbenzamide

N-(3,5-dichlorophenyl)-4-ethylbenzamide

Cat. No.: B501481
M. Wt: 294.2g/mol
InChI Key: UTHWACUUGSFMTL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a dichlorinated phenyl ring (3,5-dichloro substitution) and an ethyl group at the para position of the benzamide moiety. The 3,5-dichlorophenyl group is a common motif in fungicides and herbicides, likely due to its electron-withdrawing properties, which enhance stability and interaction with biological targets . The ethyl substituent may influence lipophilicity and bioavailability compared to other alkyl or halogenated groups .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-8-12(16)7-13(17)9-14/h3-9H,2H2,1H3,(H,18,19)

InChI Key

UTHWACUUGSFMTL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The 3,5-dichlorophenyl group is a critical feature shared with compounds such as N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (). Crystal structure analyses reveal that meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter lattice constants and molecular packing. For example:

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, while dichlorinated analogs have one, suggesting steric and electronic effects of substituents on solid-state geometry .
  • In contrast, N-(3,5-dimethoxyphenyl)benzamide () adopts a planar conformation due to electron-donating methoxy groups, highlighting how substituent electronic nature dictates molecular geometry.

Substituent Effects on Bioactivity

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): The ethoxymethoxy group enhances solubility but reduces volatility compared to the ethyl group in the target compound. This substitution pattern correlates with herbicidal activity.
  • RP-30228 (3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide, ): The imidazolidine ring introduces heterocyclic rigidity, improving fungicidal efficacy but reducing thermal stability relative to simple benzamides.

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties Applications/Notes Evidence Source
N-(3,5-Dichlorophenyl)-4-ethylbenzamide 3,5-Cl₂C₆H₃; C₆H₅CO-NH- (4-Et) High lipophilicity, electron-withdrawing Potential agrochemical candidate
Etobenzanid 2,3-Cl₂C₆H₃; 4-(EtOCH₂O)C₆H₄ Moderate solubility, herbicidal Herbicide
RP-30228 3,5-Cl₂C₆H₃; imidazolidine ring Rigid heterocycle, fungicidal Fungicide metabolite
4-Chloro-N-(3,5-dimethylphenyl)benzamide 3,5-(CH₃)₂C₆H₃; 4-ClC₆H₄ High thermal stability Industrial intermediate
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 3,5-Cl₂; 4-OCH₂CF₃; 2,6-F₂C₆H₃ Metabolic resistance, synthetic complexity Fluorinated bioactive agent

Critical Analysis of Contradictions and Limitations

  • Substituent Position vs. Activity : While emphasizes meta-substitution effects on crystallography, shows that para-substitutions (e.g., ethoxymethoxy in etobenzanid) drive bioactivity. This suggests that both position and electronic nature of substituents are critical.
  • Safety vs. Efficacy : Dichlorinated compounds () may offer superior efficacy but require stringent safety protocols compared to methylated analogs.

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